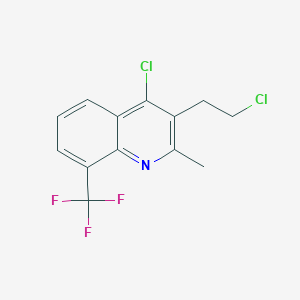

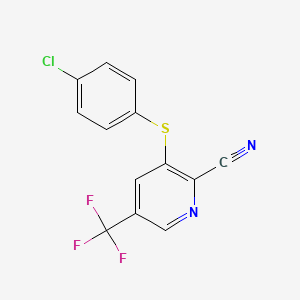

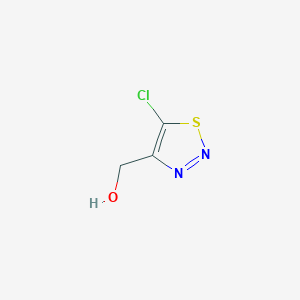

![molecular formula C13H11N3O4S B2475378 methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate CAS No. 324544-99-2](/img/structure/B2475378.png)

methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate” is a chemical compound with the molecular formula C13H11N3O4S . It has an average mass of 305.309 Da and a mono-isotopic mass of 305.047028 Da .

Chemical Reactions Analysis

The compound has been identified in a study as an MDM2–p53 inhibitor with an IC50 value of 12.3 μM . This suggests that it can interact with the MDM2–p53 protein–protein interactions, potentially influencing cellular activity.Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Living Organisms Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde, which is formed in various enzymatic and nonenzymatic reactions. It modifies proteins and forms advanced glycation end-products, contributing to complications in diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages, forming during processing, cooking, and storage. Understanding its behavior is critical for managing diseases and food safety. Research methods include High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with derivatization into more stable chromophores and/or fluorophores for quantification in biological samples (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Heterocyclic Systems Methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. These compounds are significant in the development of new pharmaceuticals and agrochemicals, showcasing the versatility of methyl 2-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate in synthetic organic chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Potential Inhibitors of Tetrahydrofolate N10-methyl-4-thiofolic acid and related compounds have been prepared as potential inhibitors of tetrahydrofolate's cofactor forms. These compounds are significant in the study of cellular processes and potential treatments for various diseases, including cancer. The synthesis involves multiple steps, including hydrolysis and oxidation, demonstrating the chemical versatility of these compounds (Elliott, Temple, Frye, & Montgomery, 1975).

Novel Anti-Inflammatory and Analgesic Agents Benzodifuranyl derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with high analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Herbicides Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate and its derivatives have been synthesized and evaluated for their herbicidal activity, particularly against barnyard grass in paddy rice. This research aids in the development of more effective and specific herbicides, contributing to improved agricultural practices (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-20-12(19)7-4-2-3-5-9(7)14-6-8-10(17)15-13(21)16-11(8)18/h2-6H,1H3,(H3,15,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEQPPPNJLXGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)

![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)